N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3OS/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKHBZUAXEZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves the coupling of the benzothiazole and quinoline intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
The applications of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide, also known as 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide (CID 4110323), are primarily in the realm of scientific research, including its use as an intermediate in synthesizing antibacterial compounds and as a corrosion inhibitor .
Scientific Research Applications
- As a building block for antibacterial agents A series of 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized, utilizing aniline, 2-nitrobenzaldehyde, and pyruvic acid in a Doebner reaction . These derivatives were screened for in vitro antibacterial activities against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications of 2-phenyl-quinoline-4-carboxylic acid have shown increased antibacterial activity .
- As a corrosion inhibitor N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide, a novel organic corrosion inhibitor, has been synthesized and investigated for its corrosion inhibition effect on mild steel in 1N HCl at different temperatures .
Chemical Information
The compound has the following characteristics :
- PubChem CID: 4110323
- Molecular Formula: C31H23N3OS
- Molecular Weight: 485.6 g/mol
- IUPAC Name: 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- InChI Key: MIRZDJAYJHACFO-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=NC5=CC=CC=C54)C6=CC=CC=C6)C
Weak Intramolecular Interactions
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes . The quinoline carboxamide group can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline Carboxamide Analogs
Compound 1: N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide
- Key Differences : Replaces the benzothiazole group with a tert-butyldimethylsilyloxy-methylphenyl substituent.
- Synthesis : Synthesized via sequential Friedel-Crafts acylation and amide coupling, purified using flash chromatography (75% yield) .
- Lacks the benzothiazole’s sulfur and nitrogen heteroatoms, which may reduce metal-binding capacity (relevant to enzyme inhibition) .
Compound 2: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
- Key Differences : Substitutes benzothiazole with a thiadiazole ring and incorporates a 4-methylphenyl group.
- Properties : Higher molecular weight (386.5 g/mol) and LogP (~4.4) compared to the target compound, suggesting increased hydrophobicity .
- Activity: Thiadiazole derivatives are known for antimicrobial and kinase-inhibitory roles, though specific data for this analog are unavailable .
Benzothiazole-Containing Analogs
Compound 3 : N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide
- Key Differences: Lacks the quinoline core; features a biphenyl-carboxamide linked to benzothiazole.
- Activity : Demonstrates potent diuretic activity in vivo, attributed to the benzothiazole’s ability to modulate ion channels .
- Synthesis: Prepared via reaction of biphenyl acid chloride with 2-aminobenzothiazole, yielding a structurally simpler analog .
Compound 4 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Differences: Replaces quinoline with a triazole-thione system but retains the benzothiazole’s sulfonylphenyl group.
- Activity : Shows antibacterial and antitubercular activity (MIC ≤ 2 µg/mL against S. aureus and M. tuberculosis), highlighting the benzothiazole’s role in enhancing lipophilicity and target binding .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C23H18N2OS
Molecular Weight: 382.47 g/mol
IUPAC Name: this compound
The compound features a quinoline core linked to a benzothiazole moiety, which contributes to its unique pharmacological properties.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity: Several studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: It has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Binding: It binds to various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Anticancer Effects:
A study conducted by El Shehry et al. evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. -
Antimicrobial Evaluation:
In a comprehensive evaluation of antimicrobial activity, researchers tested this compound against multiple bacterial strains using the agar diffusion method. Results demonstrated that it possessed notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Q & A
Q. Advanced
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases). ’s InChI key provides structural data for parameterization.
- QSAR modeling : Correlate electronic properties (e.g., logP, HOMO/LUMO) with activity using datasets from analogs in .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
What strategies are critical for designing solubility and stability studies of this compound?
Q. Basic
- Solubility screening : Test in PBS, DMSO, and ethanol at physiological pH. highlights purity (>97%) as a key factor.
- Accelerated stability tests : Expose the compound to heat (40°C), light, and humidity, monitoring degradation via HPLC.
- Lyophilization : For long-term storage, consider lyophilizing in inert atmospheres .
How does the benzothiazole moiety influence the compound’s electronic properties and reactivity?
Advanced
The benzothiazole ring contributes to:
- Electron-withdrawing effects : Enhances quinoline’s electrophilicity, facilitating nucleophilic attacks (e.g., in kinase inhibition).
- Planarity : Promotes π-π stacking with aromatic residues in target proteins.
- Redox activity : Thiazole sulfur may participate in redox cycling, as noted in for similar derivatives .
What purification techniques are recommended for isolating high-purity batches?
Q. Basic
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane ( achieved 45% purity for analogs).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .
How can crystallographic data enhance structural analysis of this compound?
Q. Advanced
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, as demonstrated in for fluorophenyl-acetamide derivatives.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing efficiency.
- CCDC deposition : Submit data to the Cambridge Structural Database for peer validation .
What are the key considerations for designing in vitro assays to evaluate its kinase inhibitory activity?
Q. Advanced
- Enzyme selection : Prioritize kinases with known benzothiazole sensitivity (e.g., EGFR, JAK2).
- Control compounds : Include staurosporine as a positive control.
- IC determination : Use ATP-concentration-matched assays to avoid false negatives .
How can researchers mitigate synthetic challenges related to steric hindrance in the quinoline-benzothiazole scaffold?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates.
- Protecting groups : Temporarily block reactive sites (e.g., NH in benzothiazole) during coupling steps.
- Lewis acid catalysis : Employ ZnCl or BF·EtO to activate carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
